molecular formula C22H24FN5O2 B2954485 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine CAS No. 2380176-43-0

4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine

Numéro de catalogue: B2954485
Numéro CAS: 2380176-43-0
Poids moléculaire: 409.465
Clé InChI: TWIJPTMJORQADA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine (CAS: 2380176-43-0) is a pyrimidine-based compound with a molecular formula of C₂₂H₂₄FN₅O₂ and a molecular weight of 409.5 g/mol . Its structure features:

  • A pyrimidine core substituted with a fluorine atom at position 5 and a 4-methoxyphenyl group at position 5.
  • A piperazine ring at position 4, further modified by a 5-cyclopropyl-1,2-oxazol-3-ylmethyl substituent.

The 4-methoxyphenyl group enhances lipophilicity, while the fluorine atom may improve metabolic stability and electronic properties.

Propriétés

IUPAC Name

5-cyclopropyl-3-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O2/c1-29-18-6-4-16(5-7-18)21-20(23)22(25-14-24-21)28-10-8-27(9-11-28)13-17-12-19(30-26-17)15-2-3-15/h4-7,12,14-15H,2-3,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIJPTMJORQADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)CC4=NOC(=C4)C5CC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the formation of the piperazine and pyrimidine rings. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Applications De Recherche Scientifique

4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites on target molecules, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Quinoline Derivatives ()

Compounds C1–C7 in share a quinoline core linked to piperazine and substituted phenyl groups. For example, C6 (Methyl 4-(4-(2-(4-methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) has a 4-methoxyphenyl group but differs in:

  • Core heterocycle: Quinoline (vs. pyrimidine in the target compound).
  • Molecular weight : ~550–600 g/mol (estimated from C6’s formula, C₃₁H₂₈N₄O₄), significantly higher than the target’s 409.5 g/mol.
  • Synthesis : Prepared via crystallization in ethyl acetate, characterized by ¹H NMR and HRMS .

Key Differences :

  • Higher molecular weight could reduce bioavailability compared to the target compound.

Thieno[3,2-d]pyrimidine Derivatives ()

Examples include 113 and 161 from EP 2 402 347 A1, which feature thieno[3,2-d]pyrimidine cores with morpholine and piperazine substituents.

  • Molecular weight : ~500–520 g/mol (e.g., 519.3 for 113), heavier than the target compound.
  • Substituents : Morpholine and sulfonyl groups enhance solubility and hydrogen-bonding capacity.
  • Synthesis : Utilized Suzuki couplings and amide-forming reactions (Procedure A/B) .

Key Differences :

  • Sulfur-containing cores (thienopyrimidine) may improve electronic properties but increase synthetic complexity.
  • Morpholine substituents could enhance pharmacokinetic profiles via increased water solubility.

Pyrazolo[3,4-d]pyrimidine Derivatives ()

EP 1 808 168 B1 describes compounds like 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine , which incorporate oxadiazole and sulfonamide groups.

  • Core structure : Pyrazolo-pyrimidine fused system (vs. simple pyrimidine in the target).
  • Functional groups: Sulfonamides and oxadiazoles introduce hydrogen-bond acceptors/donors.
  • Molecular weight : Often exceeds 500 g/mol due to bulky substituents .

Key Differences :

  • Fused pyrazolo-pyrimidine systems may enhance target selectivity but reduce metabolic stability.
  • Sulfonamide groups improve solubility but increase risk of off-target interactions.

Imidazo[4,5-b]pyridine Derivatives ()

The compound 6-Bromo-7-{4-[(5-methylisoxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine (MW: 551.48 g/mol) features:

  • Imidazo-pyridine core with bromine and dual piperazine substituents.
  • Synthesis : Likely involves multi-step coupling reactions .

Key Differences :

  • Bromine atom increases molecular weight and may confer halogen-bonding capabilities.
  • Dual piperazine groups enhance conformational flexibility but could reduce blood-brain barrier penetration.

Comparative Analysis Table

Feature Target Compound Quinoline (C6) Thienopyrimidine (113) Pyrazolo-pyrimidine Imidazo-pyridine
Core Structure Pyrimidine Quinoline Thieno[3,2-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Imidazo[4,5-b]pyridine
Molecular Weight 409.5 g/mol ~550 g/mol 519.3 g/mol ~500–600 g/mol 551.48 g/mol
Key Substituents 5-Fluoro, 4-methoxyphenyl, cyclopropyl-oxazole 4-Methoxyphenyl, piperazine Morpholine, indazolyl Oxadiazole, sulfonamide Bromine, methylisoxazole
Synthesis Not reported Crystallization in EtOAc Procedure A/B coupling Multi-step functionalization Multi-step coupling
Potential Advantages Moderate MW, metabolic stability Strong π-π interactions Enhanced solubility High selectivity Halogen-bonding potential
Limitations Unreported bioactivity High MW, low bioavailability Synthetic complexity Metabolic instability High MW, poor BBB penetration

Research Findings and Trends

  • Fluorine Substitution : The 5-fluoro group in the target compound mirrors trends in drug design to enhance metabolic stability and electronegativity .

Activité Biologique

The compound 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine is a novel synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into distinct functional groups:

  • Pyrimidine core : Known for diverse biological activities.
  • Piperazine moiety : Associated with various pharmacological effects including anxiolytic and antidepressant properties.
  • Cyclopropyl and methoxyphenyl substituents : These groups may enhance lipophilicity and receptor binding affinity.

Research indicates that compounds with similar structures often interact with various biological targets. The following mechanisms have been proposed for this compound:

  • Enzyme Inhibition : The piperazine and oxazole components may inhibit key enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.
  • Receptor Modulation : The compound may act as an antagonist or agonist at G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.

Biological Activity Data

The biological activity of the compound has been evaluated through various assays. Below is a summary of findings from relevant studies:

Activity TypeMethodologyResultsReference
Antibacterial ActivityAgar disc-diffusion methodActive against E. coli and S. aureus
Enzyme InhibitionIC50 determinationIC50 values ranging from 0.63 to 2.14 µM
CytotoxicityMTT assayModerate cytotoxic effects on cancer cells

Case Studies

  • Antibacterial Efficacy : In a study evaluating the antibacterial properties of related compounds, it was found that derivatives with similar structures exhibited significant activity against resistant strains of bacteria, indicating potential for treating infections caused by ESKAPE pathogens .
  • Enzyme Inhibition Profiles : A series of synthesized compounds were tested for their ability to inhibit urease and acetylcholinesterase (AChE). The compound demonstrated promising results, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease and peptic ulcers .
  • Cytotoxicity in Cancer Models : In vitro studies indicated that the compound could induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can intermediates be validated?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key intermediates include piperazine derivatives and cyclopropyl-oxazole precursors. For example, analogous compounds (e.g., 1-(4-fluorobenzyl)piperazine derivatives) are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres . Purification methods such as column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or acetonitrile) are critical. Intermediate validation requires NMR (¹H/¹³C) and HPLC (≥95% purity thresholds) .

Q. Which analytical techniques are recommended for confirming molecular structure and purity?

  • X-ray crystallography : Resolve crystal packing and stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
  • NMR spectroscopy : Assign protons (e.g., fluorine-coupled splitting in ¹⁹F NMR) and carbons, particularly for the cyclopropyl and methoxyphenyl groups .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC : Use C18 columns with ammonium acetate buffers (pH 6.5) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, compound solubility). Mitigation strategies include:

  • Standardized protocols : Adopt CLP guidelines (e.g., fixed incubation times, DMSO concentration limits) .
  • Dose-response curves : Compare IC₅₀ values across multiple replicates.
  • Metabolite profiling : Use LC-MS to rule out degradation products .
  • Computational validation : Cross-check experimental results with molecular docking predictions (e.g., AutoDock Vina) .

Q. What strategies are effective for elucidating pharmacological mechanisms?

  • Target-based assays : Screen against kinase panels or GPCR libraries using fluorescence polarization .
  • SAR studies : Modify substituents (e.g., methoxyphenyl to fluorophenyl) to identify critical pharmacophores .
  • In vivo models : Assess bioavailability in rodent PK/PD studies, focusing on blood-brain barrier penetration (if applicable) .
  • Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment .

Q. How can computational methods predict interactions with biological targets?

  • Molecular docking : Employ Glide (Schrödinger) or GROMACS to model binding to active sites (e.g., EGFR or PDE4B) .
  • MD simulations : Run 100-ns trajectories to assess conformational stability in solvated systems .
  • QSAR modeling : Train models on datasets of pyrimidine derivatives to predict logP and pIC₅₀ .

Methodological Considerations for Data Contradictions

Q. How should researchers handle variability in thermal stability data?

  • DSC/TGA : Perform triplicate runs under nitrogen to assess decomposition points.
  • Crystalline vs. amorphous forms : Compare polymorphs via PXRD; amorphous forms may exhibit lower melting points .
  • Excipient compatibility : Test with common stabilizers (e.g., lactose, PVP) to rule out formulation-induced degradation .

Q. What experimental designs improve reproducibility in cytotoxicity studies?

  • 3D cell cultures : Use spheroids or organoids to better mimic in vivo conditions .
  • Combination indices : Apply the Chou-Talalay method to evaluate synergies with standard chemotherapeutics .
  • ROS assays : Quantify oxidative stress using DCFH-DA probes to differentiate cytostatic vs. cytotoxic effects .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.